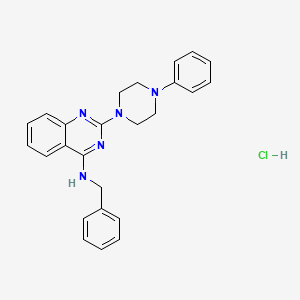
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride: is a chemical compound that has garnered significant attention in various fields of scientific research and industry. This
生物活性
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its anticancer properties, anticonvulsant effects, and the underlying mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C20H23N5·HCl. Its structure includes a quinazoline core substituted with a benzyl group and a piperazine moiety, which are critical for its pharmacological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a related compound exhibited IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, demonstrating significant antiproliferative effects and the ability to induce apoptosis by arresting the cell cycle at the G2/M phase .
The mechanism through which these compounds exert their anticancer effects includes:
- Inhibition of Tubulin Polymerization : The compound has been shown to disrupt microtubule dynamics, which is crucial for cell division.
- Apoptosis Induction : By triggering apoptotic pathways, these compounds lead to programmed cell death in cancer cells.
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies involving structurally similar compounds indicate that modifications in the piperazine ring can significantly influence their efficacy against seizures.
Research Findings
A study reported that derivatives of phenylpiperazine exhibited varying degrees of anticonvulsant activity in animal models. The more lipophilic compounds demonstrated prolonged effects, suggesting that their distribution and affinity for central nervous system (CNS) tissues are key determinants of their efficacy .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Anticancer | 0.029 - 0.147 | G2/M arrest, apoptosis |
| N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine | Anticonvulsant | Varies | Modulation of CNS activity |
Case Studies
- Antitumor Efficacy : In a xenograft model using HepG2 cells, the compound significantly inhibited tumor growth without notable weight loss in subjects, indicating a favorable therapeutic profile .
- Anticonvulsant Activity : In animal models, compounds with higher lipophilicity showed better protection against maximal electroshock (MES), suggesting that structural modifications can enhance therapeutic efficacy against seizures .
科学研究应用
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride has shown promise in various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action includes:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, essential for mitosis.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in cancer cells.
A study reported IC50 values ranging from 0.029 to 0.147 μM against several cancer cell lines, indicating significant antiproliferative effects.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Modifications in the piperazine ring are known to influence efficacy against seizures. Research indicates that more lipophilic derivatives exhibit prolonged effects in animal models, suggesting enhanced central nervous system (CNS) penetration and activity.
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine | Anticancer | 0.029 - 0.147 | G2/M arrest, apoptosis |
| N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine | Anticonvulsant | Varies | Modulation of CNS activity |
Antitumor Efficacy
In a xenograft model using HepG2 cells, this compound significantly inhibited tumor growth without causing notable weight loss in subjects, indicating a favorable therapeutic profile.
Anticonvulsant Activity
In studies involving maximal electroshock (MES) tests, compounds with higher lipophilicity demonstrated better protection against seizures, suggesting that structural modifications can enhance therapeutic efficacy against convulsions.
属性
IUPAC Name |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5.ClH/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21;/h1-14H,15-19H2,(H,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQSMJUHSWHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














